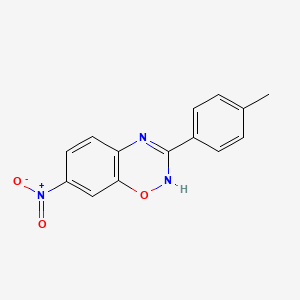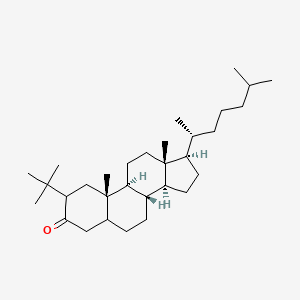
Dibenzyl dimethylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl dimethylpropanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of two benzyl groups attached to a dimethylpropanedioate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzyl dimethylpropanedioate can be synthesized through several methods. One common approach involves the esterification of dimethylpropanedioic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents may be employed to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl dimethylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of dibenzyl dimethylpropanedioic acid.
Reduction: Formation of dibenzyl dimethylpropanediol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dibenzyl dimethylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of dibenzyl dimethylpropanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of active metabolites. The pathways involved include hydrolysis of the ester bonds and subsequent metabolic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzylideneacetone: Similar in structure but contains a ketone group instead of ester groups.
Dibenzyl disulfide: Contains sulfur atoms instead of ester groups.
Dibenzyl ether: Contains an ether linkage instead of ester groups.
Uniqueness
Dibenzyl dimethylpropanedioate is unique due to its ester functionality, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
57772-82-4 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
dibenzyl 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C19H20O4/c1-19(2,17(20)22-13-15-9-5-3-6-10-15)18(21)23-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
GIXKTDVKKWZNOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


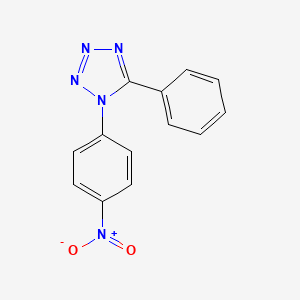

![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
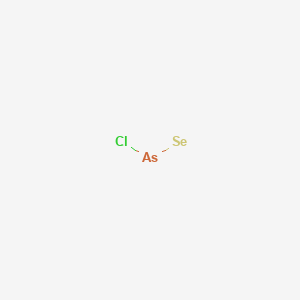
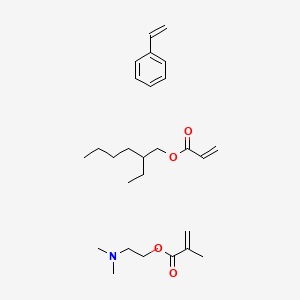

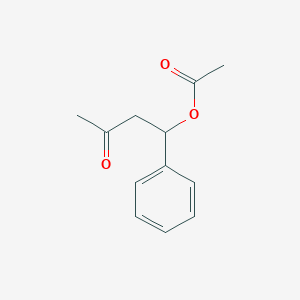
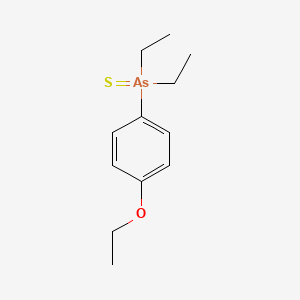


![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
